

Molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

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An In-depth Technical Guide to the Molecular Weight of Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride. It details the theoretical calculation based on its elemental composition and describes the experimental verification using high-resolution mass spectrometry. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals who work with this compound, offering both foundational knowledge and actionable protocols. The guide emphasizes the importance of accurate mass determination in ensuring compound identity and purity, which are critical aspects of chemical research and pharmaceutical development.

Introduction: The Significance of Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl

Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is a chiral cyclic amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its

constrained cyclopentane scaffold and defined stereochemistry make it an attractive component for the synthesis of novel therapeutic agents, influencing their potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and formulation.

Accurate determination of the molecular weight of this compound is a fundamental prerequisite for its use in any scientific context. It serves as a primary identifier and a critical parameter for quality control, ensuring the integrity of experimental results and the safety of downstream applications. This guide will walk through the essential aspects of determining and verifying the molecular weight of this specific molecule.

Physicochemical Properties

A summary of the key physicochemical properties of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ ClNO ₂	[PubChem][1]
Molecular Weight	179.64 g/mol	[PubChem][1]
CAS Number	222530-29-2	[PubChem][1]
IUPAC Name	methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride	[PubChem][1]
Parent Compound	(1R,3S)-methyl 3-aminocyclopentanecarboxylate	[PubChem][1]
Component Compounds	(1R,3S)-methyl 3-aminocyclopentanecarboxylate and Hydrochloric Acid	[PubChem][1]

Chemical Structure and Stereochemistry

The defined stereochemistry of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl is crucial to its function in asymmetric synthesis and its interaction with biological targets. The "

(1R,3S)" designation specifies the absolute configuration at the two chiral centers on the cyclopentane ring.

Caption: 2D structure of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

The molecular formula for methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl is

$C_7H_{14}ClNO_2$.^[1]

The calculation is as follows:

- Carbon (C): 7 atoms \times 12.011 u = 84.077 u
- Hydrogen (H): 14 atoms \times 1.008 u = 14.112 u
- Chlorine (Cl): 1 atom \times 35.453 u = 35.453 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Oxygen (O): 2 atoms \times 15.999 u = 31.998 u

Total Molecular Weight = 84.077 + 14.112 + 35.453 + 14.007 + 31.998 = 179.647 u

This value is typically rounded to two decimal places, giving 179.64 g/mol .

Experimental Verification by Mass Spectrometry

While theoretical calculation provides an expected molecular weight, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid esters, making it the method of choice.

Principle of ESI-MS

In ESI-MS, the analyte in solution is passed through a highly charged capillary, creating a fine spray of charged droplets.[2][3] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

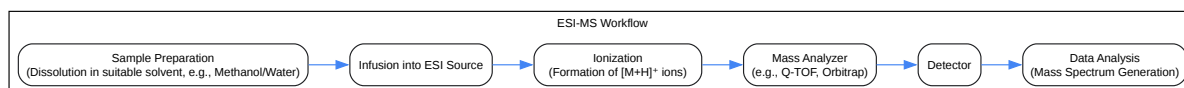
For methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl, the analysis is typically performed in positive ion mode. The molecule will be detected as the protonated free base, $[M+H]^+$, where 'M' is the neutral form of the molecule ($C_7H_{13}NO_2$). The hydrochloride salt dissociates in solution, and the chloride ion is generally not observed in positive mode ESI.

The expected monoisotopic mass of the free base is:

- $C_7H_{13}NO_2$: $(7 \times 12.000000) + (13 \times 1.007825) + (1 \times 14.003074) + (2 \times 15.994915) = 143.0946 \text{ u}$

The observed ion will be the protonated molecule, $[C_7H_{13}NO_2 + H]^+$, with an expected m/z of:

- $[M+H]^+$: $143.0946 + 1.007825 = 144.1024 \text{ u}$



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Caption: Experimental workflow for ESI-MS analysis.

Detailed Experimental Protocol

This protocol provides a general guideline for the determination of the molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl using ESI-MS.

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Materials:

- Methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl sample.
- LC-MS grade methanol.
- LC-MS grade water.
- LC-MS grade formic acid (optional, to aid protonation).
- 2 mL autosampler vials with pre-slit septa.

Procedure:

- **Stock Solution Preparation:** Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 1:1 mixture of methanol and water to create a 1 mg/mL stock solution.
- **Working Solution Preparation:** Take 10 μ L of the stock solution and dilute it with 990 μ L of the same solvent mixture to achieve a final concentration of 10 μ g/mL. If needed, add 0.1% formic acid to the final solution to enhance protonation.
- **Sample Submission:** Transfer the working solution to a 2 mL autosampler vial.
- **Instrument Setup:**
 - Set the ESI source to positive ion mode.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity of a similar compound or use a standard tuning procedure.
 - Set the mass analyzer to acquire data over a relevant m/z range (e.g., m/z 50-500).
 - Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).
- **Data Acquisition:** Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 μ L/min). Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

- Data Analysis:
 - Process the acquired data to generate a mass spectrum.
 - Identify the peak corresponding to the protonated molecule, $[M+H]^+$.
 - Determine the experimental m/z value of this peak.
 - Compare the experimental m/z to the theoretical m/z (144.1024). The mass error should be within the instrument's specification (e.g., < 5 ppm).

Interpretation of Results and Trustworthiness

A successful analysis will yield a high-resolution mass spectrum with a prominent peak at an m/z value very close to 144.1024. The high mass accuracy allows for the confident determination of the elemental formula of the detected ion, which serves as a self-validating system for the compound's identity. For example, an observed m/z of 144.1022 would have a mass error of approximately 1.4 ppm, providing strong evidence for the elemental composition $C_8H_{14}N^+O_2$.

The presence of other adducts, such as the sodium adduct $[M+Na]^+$ (m/z 166.0844), can also be observed and further corroborates the molecular weight of the parent molecule. The absence of significant unexpected peaks indicates the purity of the sample.

Conclusion: Authoritative Grounding in Drug Development

The precise molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl, confirmed through both theoretical calculation and experimental verification, is a cornerstone of its application in research and development. In the pharmaceutical industry, this data is fundamental for:

- Compound Registration: Establishing a unique identity for a new chemical entity.
- Quality Control: Ensuring batch-to-batch consistency and purity.
- Reaction Monitoring: Tracking the progress of chemical syntheses.

- **Regulatory Submissions:** Providing essential characterization data to agencies like the FDA and EMA.

By adhering to rigorous analytical practices, such as those outlined in this guide, scientists can ensure the integrity of their work and contribute to the development of safe and effective new medicines.

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- To cite this document: BenchChem. [Molecular weight of methyl (1R,3S)-3-aminocyclopentane-1-carboxylate HCl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600056#molecular-weight-of-methyl-1r-3s-3-aminocyclopentane-1-carboxylate-hcl]

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